molecular formula C9H21O3PS2 B104562 Terfuboxon CAS No. 56070-14-5

Terfuboxon

Cat. No. B104562
CAS RN: 56070-14-5
M. Wt: 272.4 g/mol
InChI Key: ULQPHYVGZGUIJR-UHFFFAOYSA-N
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Description

Terfuboxon is not explicitly mentioned in the provided papers. However, the papers discuss related compounds, such as ter(9,9-diarylfluorene)s and their analogues, which are of interest due to their promising electrochemical and thermal stability, as well as their potential applications in organic light-emitting diode (OLED) devices .

Synthesis Analysis

The synthesis of ter(9,9-diarylfluorene)s involves a Suzuki-coupling reaction, which is a palladium-catalyzed cross-coupling reaction between organoboron compounds and halides. In the case of ter(9,9-diarylfluorene)s, 2-bromofluorene and 2,7-fluorenediboronic ester derivatives are coupled to achieve high isolated yields ranging from 63% to 86% . This method is notable for its efficiency and the ability to introduce various aryl groups into the fluorene core.

Molecular Structure Analysis

The molecular structure of ter(9,9'-spirobifluorene), a specific terfluorene, was analyzed using X-ray structure analysis. It was found that the conjugated chromophore adopts a helical conformation, which is beneficial in reducing steric interaction between fluorene moieties and preventing inter-chromophore interactions . This conformation is crucial for the optical properties and stability of the material.

Chemical Reactions Analysis

The terfluorenes exhibit interesting reversible redox properties, which are essential for their application in electronic devices. The introduction of aryl groups at the C9 position of fluorene enhances the thermal and morphological stability of these oligomers, which is critical for their performance in OLEDs . Additionally, the incorporation of heteroarenes such as thiophene and pyridine rings into the terfluorene backbone allows for the modulation of the backbone energy levels, further influencing the physical properties of the material .

Physical and Chemical Properties Analysis

Terfluorenes are characterized by their intense blue fluorescence, with quantum yields close to 100% in solution and between 66% to 90% in the solid state. Their high thermal and morphological stability makes them suitable for use in high-performance OLED devices. Devices fabricated using these materials exhibit low turn-on voltages (approximately 3 V) and high electroluminescence (EL) external quantum efficiency (2.5-3%) . The modulation of the terfluorene backbone with heteroarenes affects the photoluminescence efficiency and thermal stability, indicating that the physical properties of these materials can be finely tuned for specific applications .

Scientific Research Applications

Antifungal Properties and Efficacy

Terbinafine, an allylamine antifungal agent, exhibits a broad spectrum of activity against various fungi, including dermatophytes, filamentous fungi, and some yeast species. It has been demonstrated to be highly effective in treating cutaneous dermatophyte infections, nail infections, cutaneous candidiasis, and pityriasis versicolor with both oral and topical formulations. Early research indicated terbinafine as a potential first-line therapy for dermatophyte infections, especially for those affecting the nails, due to its high efficacy rates in clinical trials and minimal adverse effects (Balfour & Faulds, 1992).

High-Intensity Focused Ultrasound in Neurosurgery

High-Intensity Focused Ultrasound (HIFU) has emerged as a promising tool in neurosurgery for the treatment of tumors, stroke, epilepsy, and functional disorders. HIFU offers a non-invasive therapeutic alternative, leveraging ultrasound waves for intracranial ablation and demonstrating potential across various medical and surgical disciplines (Quadri et al., 2018).

Raman and Terahertz Spectroscopies in Pharmaceutical Research

Raman and Terahertz spectroscopies have shown significant utility in characterizing pharmaceutical systems despite their limitations. These techniques have been applied in a wide range of pharmaceutical research, indicating their flexibility and potential in drug characterization and analysis (McGoverin, Rades, & Gordon, 2008).

Biofuel Enhancement with Higher Alcohol Additives

Research has explored the use of methanol–gasoline blends with higher alcohol additives to improve the performance and emission characteristics of spark-ignition engines. These ternary blends are shown to enhance energy content, kinematic viscosity, corrosion resistance, water tolerance, and phase stability, presenting a potential for improved automotive engine performance (Bharath & Arul Mozhi Selvan, 2021).

Terahertz Applications in Food and Agriculture

Terahertz (THz) technology, which interacts with materials at the intermolecular level, has shown great potential in food and agricultural applications. Its non-invasive and label-free nature allows for inspection and material characterization in these fields, indicating substantial opportunities for research and innovation (Mathanker, Weckler, & Wang, 2013).

Low-Intensity Focused Ultrasound Pulsation in Brain Stimulation

Low-Intensity Focused Ultrasound Pulsation (LIFUP) is a novel brain stimulation method offering non-invasive focal stimulation through the skull. This technique, in preclinical testing, could potentially serve in research and clinical applications for neuromodulation, showing promise in conjunction with imaging techniques like fMRI (Bystritsky et al., 2011).

properties

IUPAC Name

2-(diethoxyphosphorylsulfanylmethylsulfanyl)-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21O3PS2/c1-6-11-13(10,12-7-2)15-8-14-9(3,4)5/h6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQPHYVGZGUIJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)SCSC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21O3PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0037601
Record name Terbufos oxon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0037601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Terbufos-oxon

CAS RN

56070-14-5
Record name Terbufos oxon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0037601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Terbufos oxon
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E86XA5KD67
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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